Ethyl 4-hydroxy-3-methoxycinnamate
Overview
Description
Ethyl 4-hydroxy-3-methoxycinnamate, also known as ethyl ferulate, is an organic compound with the molecular formula C12H14O4. It is an ester derivative of ferulic acid, a naturally occurring phenolic compound found in plant cell walls. Ethyl ferulate is known for its antioxidant properties and is used in various applications, including cosmetics, pharmaceuticals, and food additives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ferulate can be synthesized through the esterification of ferulic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol, allowing the reaction to proceed efficiently.
Industrial Production Methods
In industrial settings, ethyl ferulate is produced using similar esterification methods but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired product. The purity of the final product is ensured through various purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl ferulate undergoes several types of chemical reactions, including:
Oxidation: Ethyl ferulate can be oxidized to form various oxidation products, including quinones and other phenolic derivatives.
Reduction: Reduction of ethyl ferulate can lead to the formation of dihydroferulic acid derivatives.
Substitution: Ethyl ferulate can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and phenolic derivatives.
Reduction: Dihydroferulic acid derivatives.
Substitution: Various substituted ferulate esters.
Scientific Research Applications
Ethyl ferulate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its antioxidant and anti-inflammatory properties, which are beneficial in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmetics and skincare products due to its UV-absorbing and antioxidant properties. It is also used as a food additive to enhance the shelf life of products by preventing oxidation.
Mechanism of Action
Ethyl ferulate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell survival. Molecular targets include enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Comparison with Similar Compounds
Ethyl ferulate is similar to other ferulic acid esters, such as methyl ferulate and butyl ferulate. it has unique properties that make it distinct:
Methyl ferulate: Similar antioxidant properties but differs in solubility and volatility.
Butyl ferulate: Has a longer alkyl chain, which affects its hydrophobicity and application in different formulations.
Ethyl ferulate’s balance of hydrophilicity and lipophilicity makes it particularly useful in a wide range of applications, from pharmaceuticals to cosmetics.
Properties
IUPAC Name |
ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJVZXXHKSYELS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021502 | |
Record name | Ethyl ferulate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4046-02-0 | |
Record name | Ethyl ferulate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4046-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl ferulate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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